molecular formula C6H8F4I2 B1597955 1,6-Diiodo-3,3,4,4-tetrafluorohexane CAS No. 2163-06-6

1,6-Diiodo-3,3,4,4-tetrafluorohexane

Cat. No.: B1597955
CAS No.: 2163-06-6
M. Wt: 409.93 g/mol
InChI Key: JFYZKVSETQEPKR-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-1,6-diiodohexane is a chemical compound with the molecular formula C6H8F4I2 . It is also known by other names such as 1,6-Diiodo-3,3,4,4-tetrafluorohexane and 1,2-BIS (2-IODOETHYL)TETRAFLUOROETHANE .


Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetrafluoro-1,6-diiodohexane can be represented by the InChI string: InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2 . The compound has a molecular weight of 409.93 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 409.93 g/mol . It has a computed XLogP3-AA value of 4.5 , indicating its lipophilicity. The compound has no hydrogen bond donors and has four hydrogen bond acceptors . It has five rotatable bonds . The exact mass and the monoisotopic mass of the compound are 409.86516 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has 12 heavy atoms and has a complexity of 122 .

Scientific Research Applications

1. Polymer Synthesis

3,3,4,4-Tetrafluoro-1,6-diiodohexane and similar compounds are used in the synthesis of various fluorinated polymers. For example, Borkar et al. (2004) described the preparation of highly fluorinated styrene-based materials using nucleophilic substitution, leading to polymers with low surface energy, beneficial in applications like coatings and films (Borkar et al., 2004).

2. Synthesis of Bifunctional Reagents

Compounds like 3,3,4,4-tetrafluoro-1,6-diiodohexane can be synthesized and used as bifunctional reagents in chemical reactions. Volkonskii et al. (2010) synthesized a derivative, 3,3,4,4-tetrafluoro-4-iodobutylamine, demonstrating its utility in ionic and free-radical reactions (Volkonskii et al., 2010).

3. Electronic and Optical Materials

These fluorinated compounds play a significant role in the development of electronic and optical materials. For instance, Rathore et al. (2006) explored the intramolecular electron transfer in pi-stacked fluorenes, which are crucial for understanding and designing novel electronic materials (Rathore et al., 2006).

4. Advanced Battery Technology

Fluorinated compounds, including derivatives of 3,3,4,4-Tetrafluoro-1,6-diiodohexane, are investigated for their potential in enhancing battery technology. Wijaya et al. (2015) researched the use of gamma fluorinated ethers as additives in Li–O2 batteries to improve oxygen activity, showcasing the relevance of such compounds in energy storage applications (Wijaya et al., 2015).

5. Sol-Gel Synthesis

Tetrafluoroborate salts, closely related to 3,3,4,4-Tetrafluoro-1,6-diiodohexane, have been used as promoters in the sol-gel synthesis of mesoporous silica, demonstrating the compound's relevance in materials science. Okabe et al. (2004) showed that Tetrafluoroborate ion serves as an effective promoter for hydrolytic condensation of alkoxysilanes (Okabe et al., 2004).

Properties

IUPAC Name

3,3,4,4-tetrafluoro-1,6-diiodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYZKVSETQEPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(CCI)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382165
Record name 3,3,4,4-tetrafluoro-1,6-diiodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-06-6
Record name 3,3,4,4-tetrafluoro-1,6-diiodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Diiodo-3,3,4,4-tetrafluorohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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